molecular formula C20H22N2O3 B5011606 1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5011606
M. Wt: 338.4 g/mol
InChI Key: XHERZIKRFACIEJ-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, substituted with ethyl and methoxyphenyl groups

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-14-8-10-16(11-9-14)22-13-15(12-19(22)23)20(24)21-17-6-4-5-7-18(17)25-2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHERZIKRFACIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 4-ethylbenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base This intermediate is then subjected to cyclization with a suitable reagent, such as diethyl malonate, under basic conditions to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-ethylphenyl)-N-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

1-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxyphenyl groups provides distinct steric and electronic properties, differentiating it from similar compounds.

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